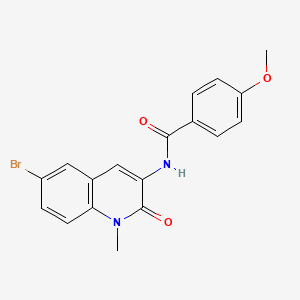

6BrCaQ

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H15BrN2O3 |

|---|---|

Molecular Weight |

387.2 g/mol |

IUPAC Name |

N-(6-bromo-1-methyl-2-oxoquinolin-3-yl)-4-methoxybenzamide |

InChI |

InChI=1S/C18H15BrN2O3/c1-21-16-8-5-13(19)9-12(16)10-15(18(21)23)20-17(22)11-3-6-14(24-2)7-4-11/h3-10H,1-2H3,(H,20,22) |

InChI Key |

RCKMJRZPGJEVGF-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Br)C=C(C1=O)NC(=O)C3=CC=C(C=C3)OC |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Anti-Cancer Mechanism of 6BrCaQ in Breast Cancer Cells: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of 6-bromo-3-(1H-imidazol-1-ylmethyl)quinolin-2(1H)-one (6BrCaQ), a promising anti-cancer agent, in breast cancer cells. This document is intended for researchers, scientists, and drug development professionals interested in the molecular pathways and cellular effects of novel therapeutic compounds.

Executive Summary

6BrCaQ is a small molecule inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer cell proliferation, survival, and signaling. By targeting the C-terminal domain of Hsp90, 6BrCaQ disrupts the chaperone machinery, leading to the degradation of key oncoproteins, induction of apoptosis, and cell cycle arrest in breast cancer cells. This guide summarizes the key findings on the anti-cancer effects of 6BrCaQ, presents quantitative data on its efficacy, details the experimental protocols used for its evaluation, and provides visual representations of its mechanism of action.

Quantitative Data: Anti-Proliferative Activity of 6BrCaQ

The anti-proliferative activity of 6BrCaQ has been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) and lethal concentration 50 (LC50) values demonstrate its potent cytotoxic effects, particularly in breast cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | LC50 (µM) | Reference |

| MCF-7 | Breast Adenocarcinoma | - | 5-50 | [1] |

| MDA-MB-231 | Breast Adenocarcinoma | - | 5-50 | [1] |

| Caco-2 | Colorectal Adenocarcinoma | - | 5-50 | [1] |

| IGROV-1 | Ovarian Adenocarcinoma | - | 5-50 | [1] |

| Ishikawa | Endometrial Adenocarcinoma | - | 5-50 | [1] |

| PC-3 | Prostate Adenocarcinoma | - | 5-50 | [1] |

| HT-29 | Colorectal Adenocarcinoma | - | 5-50 | [1] |

Core Mechanism of Action: Hsp90 Inhibition

6BrCaQ functions as a C-terminal inhibitor of Hsp90. This inhibition disrupts the proper folding and stabilization of numerous Hsp90 client proteins that are critical for cancer cell survival and proliferation. The degradation of these client proteins is a key hallmark of 6BrCaQ's anti-cancer activity.[1]

Downregulation of Hsp90 Client Proteins

Treatment of breast cancer cells with 6BrCaQ leads to the depletion of several key oncogenic client proteins of Hsp90. These include:

-

HER2 (Human Epidermal Growth Factor Receptor 2): A receptor tyrosine kinase that is overexpressed in a significant portion of breast cancers and drives tumor growth.[1]

-

Raf-1: A serine/threonine-protein kinase that is a central component of the MAPK/ERK signaling pathway, which regulates cell proliferation and survival.[1]

-

CDK4 (Cyclin-Dependent Kinase 4): A key regulator of cell cycle progression from the G1 to the S phase.[1]

The degradation of these proteins disrupts critical signaling pathways and cellular processes, ultimately contributing to the anti-tumor effects of 6BrCaQ.

Induction of Apoptosis and Cell Cycle Arrest

The destabilization of Hsp90 client proteins by 6BrCaQ triggers programmed cell death (apoptosis) and halts the cell division cycle in breast cancer cells.

Apoptosis Induction

6BrCaQ induces apoptosis through both the intrinsic and extrinsic pathways.[1] This is evidenced by the activation of key executioner caspases and the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[2]

-

Caspase Activation: Treatment with 6BrCaQ leads to the activation of caspase-7, caspase-8, and caspase-9.[1][2]

-

Caspase-9 activation is indicative of the intrinsic (mitochondrial) pathway.

-

Caspase-8 activation points to the involvement of the extrinsic (death receptor) pathway.

-

Caspase-7 is a downstream effector caspase activated by both pathways.

-

-

PARP Cleavage: The activation of caspases results in the cleavage of PARP, an enzyme involved in DNA repair.[1][2] PARP cleavage is a critical step in the execution phase of apoptosis.

Cell Cycle Arrest

In addition to inducing apoptosis, 6BrCaQ has been shown to cause cell cycle arrest at the G2/M phase in cancer cells.[1] This effect is consistent with the downregulation of CDK4, a key regulator of the G1/S transition.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of 6BrCaQ's mechanism of action.

Cell Lines and Culture Conditions

-

Cell Lines: MCF-7 and MDA-MB-231 human breast adenocarcinoma cell lines are commonly used.

-

Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation: Cells are maintained in a humidified atmosphere of 5% CO2 at 37°C.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with various concentrations of 6BrCaQ (e.g., 0.1 to 100 µM) for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Western Blot Analysis

-

Cell Lysis: Treat cells with 6BrCaQ for the desired time and concentration. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., HER2, Raf-1, CDK4, Caspase-3, PARP, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: Treat cells with 6BrCaQ at the desired concentrations for the indicated time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Annexin V-positive/PI-negative cells are considered early apoptotic.

-

Annexin V-positive/PI-positive cells are considered late apoptotic/necrotic.

-

Cell Cycle Analysis

-

Cell Treatment and Harvesting: Treat cells with 6BrCaQ, harvest, and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Conclusion

6BrCaQ demonstrates significant anti-cancer activity in breast cancer cells by targeting the Hsp90 molecular chaperone. Its mechanism of action involves the downregulation of key oncogenic client proteins, leading to the induction of apoptosis through both intrinsic and extrinsic pathways, and cell cycle arrest. The data and protocols presented in this technical guide provide a comprehensive overview for researchers and drug development professionals, highlighting 6BrCaQ as a promising candidate for further preclinical and clinical investigation in the treatment of breast cancer.

References

6BrCaQ as a TRAP1 Inhibitor in Prostate Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1), a mitochondrial chaperone of the Heat Shock Protein 90 (HSP90) family, has emerged as a compelling therapeutic target in prostate cancer. Overexpressed in prostate tumor cells compared to normal tissue, TRAP1 plays a crucial role in maintaining mitochondrial integrity, promoting cell survival, and conferring resistance to apoptosis.[1][2][3][4] The inhibition of TRAP1, therefore, presents a promising strategy for the development of novel anti-cancer therapeutics. This technical guide focuses on 6BrCaQ, a potent TRAP1 inhibitor, and its enhanced mitochondrial-targeted conjugate, 6BrCaQ-C10-TPP. We provide a comprehensive overview of its mechanism of action, quantitative data on its anti-proliferative effects, detailed experimental protocols for its characterization, and a visual representation of the associated signaling pathways and experimental workflows.

Introduction to TRAP1 in Prostate Cancer

Mitochondria in cancer cells undergo significant reprogramming to meet the high metabolic demands of rapid proliferation and to evade apoptotic signals. TRAP1 is a key regulator of this process.[4] It is found in abundance in both localized and metastatic prostate cancer, while being largely undetectable in normal prostate tissue.[3] This differential expression makes TRAP1 an attractive target for selective cancer therapy.

TRAP1's pro-survival functions are multifaceted. It regulates the mitochondrial permeability transition pore (mPTP), a critical mediator of apoptosis, by interacting with and inhibiting cyclophilin D.[5] By maintaining the mitochondrial membrane potential and preventing the release of cytochrome c, TRAP1 effectively blocks the intrinsic apoptotic pathway. Furthermore, TRAP1 is implicated in the regulation of cellular metabolism, potentially influencing the switch between oxidative phosphorylation and aerobic glycolysis (the Warburg effect).[6][7]

6BrCaQ and 6BrCaQ-C10-TPP: Potent TRAP1 Inhibitors

6BrCaQ is a small molecule inhibitor of TRAP1.[8] To enhance its delivery to the mitochondria, 6BrCaQ has been conjugated to a triphenylphosphonium (TPP) cation, resulting in 6BrCaQ-C10-TPP.[1][9] The lipophilic and cationic nature of TPP facilitates its accumulation within the negatively charged mitochondrial matrix.

The primary mechanism of action of 6BrCaQ-C10-TPP is the inhibition of TRAP1's chaperone activity. This leads to a cascade of events within the mitochondria, including disruption of the mitochondrial membrane potential, dysregulation of heat shock proteins and their partner proteins, and ultimately, the induction of apoptosis.[1][9]

Quantitative Data: Anti-Proliferative Activity

The anti-proliferative activity of 6BrCaQ-C10-TPP has been evaluated across a range of human cancer cell lines. The following table summarizes the available GI50 (concentration for 50% of maximal inhibition of cell proliferation) values.

| Cell Line | Cancer Type | GI50 (µM) | Citation(s) |

| PC-3 | Prostate Cancer | 0.008–0.30 | [1][9] |

| MDA-MB-231 | Breast Cancer | 0.008–0.30 | [1][9] |

| HT-29 | Colon Cancer | 0.008–0.30 | [1][9] |

| HCT-116 | Colon Cancer | 0.008–0.30 | [1][9] |

| K562 | Leukemia | 0.008–0.30 | [1][9] |

Note: Specific GI50 values for LNCaP and DU145 prostate cancer cell lines have not been reported in the reviewed literature.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the effects of 6BrCaQ and its conjugates on prostate cancer cells.

Cell Culture

-

Cell Lines:

-

LNCaP: Androgen-sensitive human prostate adenocarcinoma cells.

-

DU145: Androgen-insensitive human prostate carcinoma cells, derived from a brain metastasis.

-

PC-3: Androgen-insensitive human prostate adenocarcinoma cells, derived from a bone metastasis.

-

-

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Seeding: Plate prostate cancer cells (5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of 6BrCaQ or 6BrCaQ-C10-TPP (e.g., 0.001 to 10 µM) for 72 hours. Include a vehicle control (DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 values using non-linear regression analysis.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a sample.

-

Cell Lysis: Treat prostate cancer cells with 6BrCaQ or 6BrCaQ-C10-TPP for the desired time (e.g., 24 or 48 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include:

-

Anti-TRAP1 (1:1000)

-

Anti-Caspase-3 (1:1000)

-

Anti-Cleaved Caspase-3 (1:1000)

-

Anti-PARP (1:1000)

-

Anti-Cleaved PARP (1:1000)

-

Anti-Akt (1:1000)

-

Anti-phospho-Akt (1:1000)

-

Anti-ERK1/2 (1:1000)

-

Anti-phospho-ERK1/2 (1:1000)

-

Anti-β-actin (1:5000) or Anti-GAPDH (1:5000) as a loading control.

-

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay (Caspase-3/7 Activity)

This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.

-

Cell Treatment: Seed prostate cancer cells in a 96-well plate and treat with 6BrCaQ or 6BrCaQ-C10-TPP for 24 hours.

-

Assay Reagent Addition: Add a luminogenic caspase-3/7 substrate (e.g., Caspase-Glo® 3/7) to each well.

-

Incubation: Incubate at room temperature for 1-2 hours.

-

Luminescence Measurement: Measure the luminescence using a plate reader. The luminescence is proportional to the amount of caspase activity.

Mitochondrial Membrane Potential Assay (JC-1 Assay)

JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with a high mitochondrial membrane potential (ΔΨm), JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.[10]

-

Cell Staining: Treat prostate cancer cells with 6BrCaQ or 6BrCaQ-C10-TPP for the desired time. Incubate the cells with 2 µM JC-1 dye for 15-30 minutes at 37°C.[10]

-

Washing: Wash the cells with PBS to remove excess dye.

-

Analysis: Analyze the cells using a fluorescence microscope or a flow cytometer.

-

Microscopy: Healthy cells will exhibit red mitochondrial staining, while apoptotic cells will show green fluorescence.

-

Flow Cytometry: Quantify the ratio of red to green fluorescence. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

-

Signaling Pathways and Experimental Workflows

TRAP1-Mediated Pro-Survival Signaling in Prostate Cancer

The following diagram illustrates the central role of TRAP1 in promoting prostate cancer cell survival and how its inhibition by 6BrCaQ can induce apoptosis.

Caption: TRAP1 pro-survival signaling in prostate cancer.

Experimental Workflow for Characterizing 6BrCaQ

The following diagram outlines a typical experimental workflow for the preclinical characterization of a novel TRAP1 inhibitor like 6BrCaQ in prostate cancer.

Caption: Preclinical characterization workflow for 6BrCaQ.

Conclusion and Future Directions

6BrCaQ and its mitochondrial-targeted derivative, 6BrCaQ-C10-TPP, represent a promising new class of TRAP1 inhibitors with potent anti-proliferative activity in prostate cancer cells.[1][9] The data presented in this guide highlight the potential of these compounds to induce apoptosis by disrupting mitochondrial function.

Further research is warranted to fully elucidate the mechanism of action of 6BrCaQ in prostate cancer. This includes:

-

Quantitative analysis in a broader range of prostate cancer cell lines: Determining the GI50 values in androgen-sensitive (LNCaP) and other androgen-insensitive (DU145) cell lines will provide a more complete picture of its efficacy.

-

In-depth analysis of signaling pathway modulation: Investigating the specific effects of 6BrCaQ on the PI3K/Akt and MAPK/ERK pathways will provide a deeper understanding of its molecular mechanism.

-

In vivo studies: Preclinical studies in animal models of prostate cancer are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of 6BrCaQ and its conjugates.

The continued investigation of 6BrCaQ and other TRAP1 inhibitors holds significant promise for the development of novel and effective therapies for patients with advanced prostate cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. Transgenic Expression of the Mitochondrial Chaperone TNFR-associated Protein 1 (TRAP1) Accelerates Prostate Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytoprotective Mitochondrial Chaperone TRAP-1 As a Novel Molecular Target in Localized and Metastatic Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sciencedaily.com [sciencedaily.com]

- 5. Preclinical characterization of mitochondria-targeted small molecule hsp90 inhibitors, gamitrinibs, in advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Unraveling the Peculiar Features of Mitochondrial Metabolism and Dynamics in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targeting Mitochondrial Metabolism in Prostate Cancer with Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Synthesis and antiproliferative activity of 6BrCaQ-TPP conjugates for targeting the mitochondrial heat shock protein TRAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mitochondrial structure alteration in human prostate cancer cells upon initial interaction with a chemopreventive agent phenethyl isothiocyanate - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Discovery and Synthesis of 6BrCaQ, a Novel Hsp90 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of 6BrCaQ, a novel small molecule inhibitor of Heat Shock Protein 90 (Hsp90). 6BrCaQ, a quinoline-2-one derivative, has demonstrated significant antiproliferative activity across a range of cancer cell lines. Its mode of action involves the inhibition of Hsp90, leading to the degradation of key oncogenic client proteins and the subsequent induction of apoptosis through both intrinsic and extrinsic pathways. This document details the synthetic chemistry, biological evaluation, and the signaling cascades affected by 6BrCaQ, offering valuable insights for researchers in oncology and drug development.

Introduction

Heat Shock Protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in maintaining cellular homeostasis by assisting in the proper folding, stabilization, and function of a wide array of client proteins. Many of these client proteins are key components of signal transduction pathways that are frequently dysregulated in cancer, including protein kinases and transcription factors. This reliance of cancer cells on Hsp90 to maintain their malignant phenotype has made it an attractive target for anticancer drug development.

6BrCaQ (6-bromo-3-((4-methoxyphenyl)carboxamido)quinolin-2(1H)-one) emerged from a series of novel Hsp90 inhibitors based on a quinolein-2-one scaffold. It has been identified as a potent inducer of apoptosis in various cancer cell lines, operating through the inhibition of the Hsp90 protein folding machinery.[1]

Synthesis of 6BrCaQ

The synthesis of 6BrCaQ is based on the derivatization of a quinolin-2(1H)-one core structure. While a detailed, step-by-step protocol from a primary publication is not publicly available, the general synthetic strategy can be inferred from the synthesis of analogous quinolone derivatives. The likely synthetic route involves the following key transformations:

2.1. Proposed Synthetic Pathway

A plausible synthetic route to 6BrCaQ would likely begin with the construction of a substituted quinolin-2-one core, followed by functionalization at the 3-position. The Knorr quinoline synthesis, which involves the condensation of a β-ketoester with an aniline, is a common method for preparing quinolin-2-ones.[2]

-

Step 1: Synthesis of the Quinolone Core: Condensation of an appropriately substituted aniline with a β-ketoanilide. For 6BrCaQ, this would likely involve a 4-bromoaniline derivative.

-

Step 2: Introduction of the Amine at C3: Nitration of the quinolone core at the 3-position, followed by reduction to the corresponding 3-aminoquinolin-2-one.

-

Step 3: Amide Coupling: Acylation of the 3-amino group with 4-methoxybenzoyl chloride to yield the final product, 6BrCaQ.

2.2. Experimental Workflow for Synthesis

The following diagram illustrates a potential experimental workflow for the synthesis of 6BrCaQ.

Biological Activity and Data Presentation

Table 1: Antiproliferative Activity (GI50) of a 6BrCaQ Derivative

| Cell Line | Cancer Type | GI50 (µM) |

| MCF-7 | Breast | Data not available |

| HeLa | Cervical | Data not available |

| A549 | Lung | Data not available |

| HCT116 | Colon | Data not available |

Note: This table is a template. Specific GI50 values for 6BrCaQ need to be obtained from primary literature for a complete dataset.

Mechanism of Action: Hsp90 Inhibition and Apoptosis Induction

The anticancer activity of 6BrCaQ stems from its ability to inhibit the chaperone function of Hsp90. This inhibition leads to the destabilization and subsequent proteasomal degradation of Hsp90's client proteins, many of which are crucial for cancer cell survival and proliferation.

4.1. Degradation of Hsp90 Client Proteins

Key oncogenic client proteins of Hsp90 that are targeted by its inhibitors include Raf-1, CDK4, and Akt. The degradation of these proteins disrupts critical signaling pathways involved in cell growth, proliferation, and survival.[3]

4.2. Induction of Apoptosis

By disrupting these vital cellular processes, 6BrCaQ triggers programmed cell death, or apoptosis. This is achieved through the activation of both the extrinsic and intrinsic apoptotic pathways, evidenced by the activation of key caspase enzymes and the cleavage of Poly (ADP-ribose) polymerase (PARP).[1]

4.3. Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action of 6BrCaQ.

Experimental Protocols

5.1. Western Blot Analysis of Hsp90 Client Proteins

This protocol is used to assess the effect of 6BrCaQ on the protein levels of Hsp90 clients.

-

Cell Treatment: Plate cancer cells (e.g., MCF-7, HeLa, A549, HCT116) and treat with various concentrations of 6BrCaQ for a specified time (e.g., 24 hours).

-

Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against Hsp90 client proteins (e.g., Raf-1, CDK4, Akt) and a loading control (e.g., β-actin or GAPDH).

-

Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.

5.2. Caspase Activity Assays

Commercially available luminescent assays, such as Caspase-Glo® 7, 8, and 9 assays, can be used to measure the activity of specific caspases.

-

Cell Treatment: Seed cells in a 96-well plate and treat with 6BrCaQ.

-

Reagent Addition: Add the Caspase-Glo® reagent directly to the wells.

-

Incubation: Incubate at room temperature for the recommended time.

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The signal is proportional to the caspase activity.

5.3. PARP Cleavage Assay

The cleavage of PARP, a hallmark of apoptosis, is typically detected by Western blot.

-

Sample Preparation: Prepare cell lysates as described in the Western blot protocol (Section 5.1).

-

Immunoblotting: Perform Western blotting using a primary antibody that detects both full-length PARP (approx. 116 kDa) and the cleaved fragment (approx. 89 kDa).

-

Analysis: An increase in the cleaved PARP fragment indicates the induction of apoptosis.

5.4. Experimental Workflow Diagram

Conclusion

6BrCaQ is a promising Hsp90 inhibitor with demonstrated anticancer properties. Its ability to induce the degradation of key oncoproteins and trigger apoptosis in cancer cells highlights its potential as a therapeutic agent. Further investigation into its detailed synthesis, pharmacokinetic and pharmacodynamic properties, and in vivo efficacy is warranted to fully elucidate its clinical potential. This guide provides a foundational understanding for researchers to build upon in the ongoing effort to develop novel and effective cancer therapies targeting the Hsp90 chaperone machinery.

References

The Antiproliferative Power of 6BrCaQ: A Technical Guide for Researchers

An In-depth Examination of the Anti-Cancer Activities of 6-bromo-2-carboxy-4-quinolone (6BrCaQ) on Various Cancer Cell Lines

Introduction

6-bromo-2-carboxy-4-quinolone, commonly known as 6BrCaQ, has emerged as a promising small molecule with significant antiproliferative properties against a range of cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of 6BrCaQ's anti-cancer activity, focusing on its mechanism of action, quantitative efficacy, and the experimental methodologies used for its evaluation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and medicinal chemistry.

Data Presentation: Antiproliferative Activity of 6BrCaQ

6BrCaQ, also identified as the 3-aminoquinolein-2-one analogue 2b, demonstrates potent antiproliferative activity against a diverse panel of human cancer cell lines. The effective concentration for 50% inhibition of cell viability (LC50) has been reported to be in the micromolar range.

| Cancer Cell Line | Cancer Type | Antiproliferative Activity (LC50) |

| MCF-7 | Breast Adenocarcinoma | 5-50 µM |

| MDA-MB-231 | Breast Adenocarcinoma | 5-50 µM |

| Caco-2 | Colorectal Adenocarcinoma | 5-50 µM |

| IGROV | Ovarian Adenocarcinoma | 5-50 µM |

| ISHIKAWA | Endometrial Adenocarcinoma | 5-50 µM |

| PC-3 | Prostate Adenocarcinoma | 5-50 µM |

| HT29 | Colorectal Adenocarcinoma | 5-50 µM |

Mechanism of Action: Targeting the Hsp90 Chaperone Machinery

The primary mechanism underlying the anticancer effects of 6BrCaQ is its function as a C-terminal inhibitor of Heat shock protein 90 (Hsp90). Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins that are often implicated in cancer cell growth, proliferation, and survival.

By binding to the C-terminal domain of Hsp90, 6BrCaQ disrupts the chaperone's function, leading to the proteasomal degradation of its client proteins. Key oncoproteins targeted through this mechanism include:

-

HER2 (Human Epidermal Growth Factor Receptor 2): A receptor tyrosine kinase overexpressed in a subset of breast cancers.

-

Raf-1: A serine/threonine-protein kinase involved in the MAP kinase signaling pathway, which regulates cell proliferation and survival.

-

CDK4 (Cyclin-Dependent Kinase 4): A key regulator of cell cycle progression from the G1 to the S phase.

The degradation of these and other client proteins ultimately triggers downstream cellular events, including cell cycle arrest and apoptosis.

Signaling Pathway of 6BrCaQ Action

Caption: Mechanism of 6BrCaQ-induced cytotoxicity.

Experimental Protocols

The following sections detail the generalized methodologies for assessing the antiproliferative activity of 6BrCaQ. Specific parameters such as compound concentration and incubation times should be optimized for each cell line and experimental setup.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

6BrCaQ stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of 6BrCaQ (typically ranging from 0.1 to 100 µM) and a vehicle control.

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Add the solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the LC50 value.

Experimental Workflow for MTT Assay

Caption: Workflow for assessing cell viability using the MTT assay.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Culture and treat cells with 6BrCaQ at the desired concentrations and for the appropriate duration.

-

Harvest the cells (including any floating cells) and wash them with cold PBS.

-

Resuspend the cells in the provided 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry. Annexin V-FITC positive, PI negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

-

Treated and control cells

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)

-

Flow cytometer

Procedure:

-

Culture and treat cells with 6BrCaQ.

-

Harvest the cells and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate on ice or at -20°C.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in the PI staining solution and incubate in the dark at room temperature.

-

Analyze the DNA content of the cells using a flow cytometer. The relative fluorescence intensity corresponds to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Logical Relationship of Experimental Assays

Caption: Interrelation of key experimental assays.

Conclusion

6BrCaQ is a potent antiproliferative agent that exerts its anticancer effects through the inhibition of Hsp90. This leads to the degradation of key oncoproteins, culminating in cell cycle arrest and apoptosis in a variety of cancer cell lines. The methodologies outlined in this guide provide a robust framework for the further investigation and characterization of 6BrCaQ and other novel anticancer compounds. Further research is warranted to elucidate the full spectrum of its activity and to explore its therapeutic potential in preclinical and clinical settings.

Technical Guide: The Role of 6-bromo-3-(4-methoxyphenyl)carboxamido-quinolin-2-one (6BrCaQ) in the Inhibition of Heat Shock Protein 90 (Hsp90)

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Heat Shock Protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell proliferation, survival, and signaling. This makes Hsp90 a significant target for cancer therapy. While most inhibitors target the N-terminal ATP-binding domain of Hsp90, a distinct class of inhibitors targets the C-terminal domain (CTD). This document provides a detailed technical overview of 6BrCaQ, a quinolin-2-one derivative of the natural product novobiocin, which functions as a C-terminal inhibitor of Hsp90. We will explore its mechanism of action, summarize its biological activity with quantitative data, detail relevant experimental protocols, and visualize key pathways and workflows.

Introduction to Hsp90 and Its Role in Cancer

Hsp90 is a highly conserved chaperone protein that constitutes 1-2% of total cellular proteins.[1] It plays a crucial role in maintaining cellular homeostasis by facilitating the proper folding, maturation, and conformational stability of a wide array of "client" proteins.[1] These clients include oncogenic kinases (e.g., HER2/ErbB2, Raf-1, CDK4), steroid receptors, and mutated transcription factors (e.g., p53) that are often dysregulated in cancer.[1][2]

The function of Hsp90 is dependent on an ATP-driven cycle. The Hsp90 dimer transitions between an open, ADP-bound state and a closed, ATP-bound state, a process regulated by its intrinsic ATPase activity and various co-chaperones.[3] Inhibition of the Hsp90 ATPase activity disrupts the chaperone cycle, leading to the misfolding of client proteins, which are then targeted for degradation by the ubiquitin-proteasome pathway.[1] Because cancer cells are highly dependent on the function of these oncogenic client proteins, they exhibit a greater sensitivity to Hsp90 inhibition compared to normal cells, providing a therapeutic window for Hsp90 inhibitors.[2][4]

6BrCaQ: A C-Terminal Hsp90 Inhibitor

6BrCaQ, a simplified 3-amido-quinolin-2-one analog, was identified from structure-activity relationship (SAR) studies based on the C-terminal inhibitor novobiocin.[5][6] Unlike the majority of Hsp90 inhibitors that compete with ATP at the N-terminal domain, 6BrCaQ targets the C-terminal domain (CTD).[5][6] This alternative mechanism of inhibition is significant as it may circumvent some resistance mechanisms associated with N-terminal inhibitors and does not typically induce the heat shock response (HSR), a pro-survival mechanism often triggered by N-terminal inhibition.[7]

The primary mechanism of action for 6BrCaQ involves binding to the Hsp90 CTD, which disrupts the chaperone's function, leading to the degradation of its client proteins.[5][6] This ultimately results in potent anti-proliferative and pro-apoptotic effects in a range of cancer cell lines.[5][8] A notable challenge with 6BrCaQ is its low aqueous solubility, which has spurred the development of novel delivery systems, such as liposomal nanoencapsulations, to improve its bioavailability and in vivo efficacy.[5][6][9]

Quantitative Biological Data

The anti-proliferative activity of 6BrCaQ and its derivatives has been evaluated across various human cancer cell lines. The data is summarized below.

| Compound | Cancer Cell Line | Assay Type | Potency (µM) | Citation |

| 6BrCaQ | MCF-7 (Breast) | Antiproliferative | 5-50 | [5][6] |

| MDA-MB-231 (Breast) | Antiproliferative | 5-50 | [5][6] | |

| Caco-2 (Colorectal) | Antiproliferative | 5-50 | [5][6] | |

| HT-29 (Colorectal) | Antiproliferative | 5-50 | [5][6] | |

| IGROV (Ovarian) | Antiproliferative | 5-50 | [5][6] | |

| ISHIKAWA (Endometrial) | Antiproliferative | 5-50 | [5][6] | |

| PC-3 (Prostate) | Antiproliferative | 5-50 | [5][6] | |

| 6BrCaQ-C₁₀-TPP | MDA-MB-231 (Breast) | GI₅₀ | 0.008-0.30 | [10][11] |

| (Mitochondria-targeted conjugate) | HT-29 (Colorectal) | GI₅₀ | 0.008-0.30 | [10][11] |

| HCT-116 (Colorectal) | GI₅₀ | 0.008-0.30 | [10][11] | |

| K562 (Leukemia) | GI₅₀ | 0.008-0.30 | [10][11] | |

| PC-3 (Prostate) | GI₅₀ | 0.008-0.30 | [10][11] |

Downstream Cellular Effects of 6BrCaQ

Client Protein Degradation

A hallmark of Hsp90 inhibition is the depletion of its client proteins.[7] Treatment with 6BrCaQ leads to the downregulation of several key oncogenic proteins.[5]

| Client Protein | Cellular Function | Cancer Type Association | Citation |

| HER2 (ErbB2) | Receptor Tyrosine Kinase | Breast, Ovarian, Gastric | [5] |

| Raf-1 | Serine/Threonine Kinase (MAPK pathway) | Various Cancers | [5] |

| CDK4 | Cyclin-Dependent Kinase (Cell Cycle) | Various Cancers | [5][9] |

Induction of Apoptosis

6BrCaQ is a potent inducer of apoptosis.[5] Studies in MCF-7 breast cancer cells show that it stimulates both the extrinsic and intrinsic apoptotic pathways, evidenced by the activation of initiator caspases 8 and 9, and the executioner caspase 7.[5][8] Subsequent cleavage of poly(ADP-ribose) polymerase (PARP) serves as a definitive marker of apoptosis.[5][8] Liposomal formulations of 6BrCaQ have also been shown to induce significant caspase-3 cleavage in prostate cancer cells.[5]

Cell Cycle Arrest

In addition to apoptosis, 6BrCaQ can induce cell cycle arrest. In prostate cancer PC-3 cells, treatment with liposomal 6BrCaQ resulted in cell growth arrest at the G2/M phase of the cell cycle.[9]

Key Signaling and Experimental Visualizations

Caption: Hsp90 chaperone cycle and its inhibition by 6BrCaQ at the C-terminal domain.

Caption: Experimental workflow for evaluating the cellular effects of 6BrCaQ.

Caption: Apoptotic signaling cascade induced by 6BrCaQ-mediated Hsp90 inhibition.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize Hsp90 inhibitors like 6BrCaQ.

Cell Proliferation Assay (MTT-based)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, PC-3) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of 6BrCaQ in the appropriate cell culture medium. Replace the existing medium with the 6BrCaQ-containing medium. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

-

Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the LC₅₀ value using non-linear regression analysis.

Western Blotting for Client Protein Degradation

This technique is used to detect and quantify changes in specific protein levels.[12][13]

-

Cell Treatment and Lysis: Seed cells in 6-well plates. Once confluent, treat with various concentrations of 6BrCaQ (e.g., 1x, 5x, 10x GI₅₀) for a specified time (e.g., 24 hours).[14] Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]

-

SDS-PAGE: Denature 20-30 µg of protein from each sample and separate them by size on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against Hsp90 client proteins (e.g., HER2, Raf-1, CDK4) and loading controls (e.g., β-actin, GAPDH) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Imaging: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.

Fluorescence Polarization (FP) Assay for Hsp90 Binding

FP assays measure the competitive binding of a ligand to a protein in solution, useful for high-throughput screening of inhibitors.[15][16][17]

-

Assay Components: Recombinant human Hsp90α, a fluorescently labeled probe that binds Hsp90 (e.g., FITC-geldanamycin or a custom probe for the C-terminus), and the test compound (6BrCaQ).[17]

-

Reaction Setup: In a 384-well black plate, add Hsp90 protein (e.g., 30 nM final concentration) and the fluorescent probe (e.g., 5 nM final concentration) to an assay buffer.[16]

-

Inhibitor Addition: Add serial dilutions of 6BrCaQ to the wells. Include controls for no inhibitor (maximum polarization) and no Hsp90 (minimum polarization).

-

Incubation: Incubate the plate at room temperature for a set period (e.g., 5 hours) to reach equilibrium.[15]

-

Measurement: Measure fluorescence polarization using a plate reader equipped with appropriate filters.

-

Data Analysis: Plot the change in polarization against the inhibitor concentration to determine the IC₅₀ or Kᵢ value.

Co-Immunoprecipitation (Co-IP) for Hsp90-Cochaperone Interaction

Co-IP is used to identify and confirm protein-protein interactions within a cell lysate.[18][19]

-

Cell Lysis: Lyse cells treated with or without 6BrCaQ using a non-denaturing lysis buffer to preserve protein complexes.

-

Pre-clearing: Incubate the lysate with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the "bait" protein (e.g., anti-Hsp90) overnight at 4°C.

-

Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the captured proteins from the beads using a low-pH buffer or by boiling in SDS-PAGE sample buffer.

-

Analysis: Analyze the eluted proteins by Western blotting using antibodies against the expected interacting partners (e.g., co-chaperones like p23 or client proteins) to see if the interaction is disrupted by 6BrCaQ.

References

- 1. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 2. A high-affinity conformation of Hsp90 confers tumour selectivity on Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure and functional relationships of Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New developments in Hsp90 inhibitors as anti-cancer therapeutics: mechanisms, clinical perspective and more potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery and biological activity of 6BrCaQ as an inhibitor of the Hsp90 protein folding machinery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Formulation and in vitro efficacy of liposomes containing the Hsp90 inhibitor 6BrCaQ in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and antiproliferative activity of 6BrCaQ-TPP conjugates for targeting the mitochondrial heat shock protein TRAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. High-throughput screening fluorescence polarization assay for tumor-specific Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Development of a fluorescence polarization assay for the molecular chaperone Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Novel Hsp90 partners discovered using complementary proteomic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The Structure-Activity Relationship of 6BrCaQ: A Technical Guide to a Novel Hsp90 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

6BrCaQ, a 3-aminoquinolein-2-one analog, has emerged as a significant inhibitor of the Heat shock protein 90 (Hsp90) molecular chaperone. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of 6BrCaQ, detailing its mechanism of action, biological activities, and the experimental methodologies used for its characterization. Through the inhibition of Hsp90, 6BrCaQ disrupts the conformational maturation of numerous oncogenic client proteins, leading to their degradation and subsequent induction of apoptosis in cancer cells. This document summarizes the key quantitative data, outlines detailed experimental protocols, and provides visual representations of the associated signaling pathways to facilitate further research and development in this promising area of cancer therapeutics.

Introduction

Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in the folding, stabilization, and activation of a wide array of client proteins, many of which are integral to cancer cell proliferation, survival, and metastasis. The dependence of tumor cells on the Hsp90 chaperone machinery makes it a compelling target for anticancer drug development. 6BrCaQ has been identified as a novel small molecule inhibitor of Hsp90, demonstrating significant antiproliferative activity across various cancer cell lines. This guide delves into the core aspects of 6BrCaQ's SAR, providing a foundational resource for researchers in the field.

Quantitative Biological Data

The biological activity of 6BrCaQ and its derivatives is a critical aspect of its SAR. The following tables summarize the antiproliferative activities of 6BrCaQ and its targeted analog, 6BrCaQ-C10-TPP.

Table 1: Antiproliferative Activity of 6BrCaQ

| Cell Line | Cancer Type | LC50 (µM) |

| MCF7 | Breast | 5-50[1] |

| MDA-MB-231 | Breast | 5-50[1] |

| Caco2 | Colorectal | 5-50[1] |

| IGROV | Ovarian | 5-50[1] |

| ISHIKAWA | Endometrial | 5-50[1] |

| PC3 | Prostate | 5-50[1] |

| HT29 | Colorectal | 5-50[1] |

Table 2: Antiproliferative Activity of 6BrCaQ-C10-TPP (Mitochondrial-Targeted Analog)

| Cell Line | Cancer Type | GI50 (µM) |

| MDA-MB-231 | Breast | 0.008–0.30[2][3] |

| HT-29 | Colorectal | 0.008–0.30[2][3] |

| HCT-116 | Colorectal | 0.008–0.30[2][3] |

| K562 | Leukemia | 0.008–0.30[2][3] |

| PC-3 | Prostate | 0.008–0.30[2][3] |

Mechanism of Action and Signaling Pathways

6BrCaQ exerts its anticancer effects primarily through the inhibition of Hsp90. This leads to the degradation of Hsp90 client proteins and the induction of apoptosis.

Hsp90 Inhibition and Client Protein Degradation

6BrCaQ binds to the Hsp90 protein, inhibiting its chaperone function. This disruption of the Hsp90 protein folding machinery leads to the destabilization and subsequent proteasomal degradation of Hsp90-dependent client proteins. Key oncoproteins targeted by 6BrCaQ-mediated Hsp90 inhibition include HER2, Raf-1, and cdk-4.[1]

Induction of Apoptosis

The depletion of key survival proteins through Hsp90 inhibition triggers programmed cell death, or apoptosis. 6BrCaQ has been shown to induce apoptosis through both the extrinsic and intrinsic pathways.[4] This is evidenced by the activation of initiator caspases (caspase-8 and caspase-9) and effector caspases (caspase-7), leading to the cleavage of Poly (ADP-ribose) polymerase (PARP).[4]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the advancement of research. The following sections provide methodologies for key experiments cited in the study of 6BrCaQ.

Synthesis of 3-Amino-6-bromoquinolein-2-one (6BrCaQ Core)

This protocol outlines a general method for the synthesis of the 3-aminoquinolein-2-one scaffold, which is the core of 6BrCaQ.

-

Starting Materials: 2-Amino-5-bromobenzaldehyde and a suitable acetyl derivative.

-

Step 1: Condensation: React 2-amino-5-bromobenzaldehyde with the acetyl derivative in the presence of a base (e.g., sodium hydroxide) in a suitable solvent (e.g., ethanol).

-

Step 2: Cyclization: Heat the reaction mixture under reflux to induce intramolecular cyclization, forming the quinolin-2-one ring.

-

Step 3: Amination: Introduce the amino group at the 3-position. This can be achieved through various methods, such as a Buchwald-Hartwig amination or a related palladium-catalyzed cross-coupling reaction.

-

Purification: Purify the final product using column chromatography on silica gel.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Cell Proliferation Assay (MTT Assay)

This assay is used to assess the antiproliferative activity of 6BrCaQ.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of 6BrCaQ (typically in a logarithmic series) and a vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the LC50 or GI50 value by plotting the data and fitting it to a dose-response curve.

Western Blot Analysis for Hsp90 Client Proteins

This protocol is used to determine the effect of 6BrCaQ on the protein levels of Hsp90 clients.

-

Cell Lysis: Treat cells with 6BrCaQ for a specified time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the Hsp90 client proteins of interest (e.g., HER2, Raf-1, cdk-4) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.

Caspase Activation Assay (Caspase-Glo® Assay)

This assay quantifies the activity of caspases 7, 8, and 9 to assess apoptosis induction.

-

Cell Plating and Treatment: Plate cells in a white-walled 96-well plate and treat with 6BrCaQ as in the proliferation assay.

-

Reagent Preparation: Prepare the Caspase-Glo® reagent according to the manufacturer's instructions.

-

Reagent Addition: Add the Caspase-Glo® reagent to each well.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow for cell lysis and the caspase reaction to occur.

-

Luminescence Measurement: Measure the luminescence of each well using a luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of active caspase in the sample. Normalize the results to a control to determine the fold-increase in caspase activity.

Structure-Activity Relationship (SAR) Workflow

The development and optimization of 6BrCaQ and its analogs follow a logical workflow to establish the structure-activity relationship.

Conclusion

6BrCaQ represents a promising scaffold for the development of novel Hsp90 inhibitors. Its ability to induce the degradation of key oncogenic proteins and trigger apoptosis in cancer cells underscores its therapeutic potential. The structure-activity relationship studies, though still evolving, have already led to the development of highly potent, targeted analogs like 6BrCaQ-C10-TPP. This technical guide provides a comprehensive foundation for researchers to build upon, offering the necessary data, protocols, and pathway visualizations to accelerate the translation of these findings into clinically effective anticancer agents. Further investigation into the SAR of the 3-aminoquinolein-2-one core will undoubtedly yield more potent and selective Hsp90 inhibitors with improved pharmacological properties.

References

An In-depth Technical Guide on the Core Effects of 6BrCaQ on Apoptosis and Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-bromo-2-carbonyl-4-phenylquinazoline (6BrCaQ) is a synthetic quinolinone derivative that has emerged as a potent anti-cancer agent. Its primary mechanism of action involves the inhibition of Heat shock protein 90 (Hsp90), a molecular chaperone critical for the stability and function of numerous oncogenic proteins.[1][2] By disrupting the Hsp90 protein folding machinery, 6BrCaQ triggers the degradation of Hsp90 client proteins, leading to two significant anti-cancer outcomes: the induction of apoptosis and cell cycle arrest.[2][3] This technical guide provides a detailed overview of the molecular mechanisms, experimental validation, and key signaling pathways affected by 6BrCaQ, with a focus on its pro-apoptotic and cell cycle inhibitory effects.

Introduction: 6BrCaQ as an Hsp90 Inhibitor

Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a pivotal role in maintaining cellular homeostasis by ensuring the proper folding, stability, and activity of a wide array of "client" proteins.[4] In cancer cells, Hsp90 is often overexpressed and is essential for the function of many proteins that drive cell proliferation, survival, and metastasis.[4] These client proteins include kinases, transcription factors, and other signaling molecules.

6BrCaQ has been identified as a promising C-terminal Hsp90 inhibitor.[2] By binding to the C-terminus of Hsp90, it disrupts the chaperone's function, leading to the misfolding and subsequent proteasomal degradation of its client proteins.[2][3] This targeted degradation of oncoproteins forms the basis of 6BrCaQ's potent anti-proliferative activity across a range of cancer cell lines, including breast (MCF-7), prostate (PC-3), and others.[2]

Mechanism of Action: Induction of Apoptosis

6BrCaQ induces apoptosis, or programmed cell death, through a dual-pronged attack on cancer cells, activating both the intrinsic and extrinsic apoptotic pathways.[1][2] This comprehensive induction ensures a robust and efficient elimination of malignant cells.

Activation of Intrinsic and Extrinsic Pathways

Studies have shown that treatment with 6BrCaQ leads to the activation of key initiator and effector caspases. Specifically, the activation of caspase-8 and caspase-9 has been observed, indicating the simultaneous engagement of the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways, respectively.[1][2]

-

Extrinsic Pathway: Involves the activation of caspase-8.

-

Intrinsic Pathway: Involves the activation of caspase-9.

These initiator caspases converge to activate effector caspases, such as caspase-3 and caspase-7, which are responsible for executing the final stages of apoptosis.[1][2] A key event in this process is the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of caspase-3 activity and a definitive marker of apoptosis.[1][2]

Quantitative Effects on Apoptosis

The pro-apoptotic efficacy of 6BrCaQ has been quantified in various cancer cell lines. For instance, in PC-3 prostate cancer cells, treatment with liposomal 6BrCaQ at a concentration of 10 µM for 48 hours resulted in a significant induction of caspase-3 cleavage, affecting 10-30% of the total cell population.[2]

| Cell Line | Concentration (µM) | Treatment Time (h) | Key Apoptotic Events | Source |

| MCF-7 (Breast) | Not Specified | Not Specified | Activation of caspases 7, 8, and 9; PARP cleavage | [1][2] |

| PC-3 (Prostate) | 10 (liposomal) | 48 | 10-30% of cells show caspase-3 cleavage | [2] |

Apoptotic Signaling Pathway Diagram

The following diagram illustrates the signaling cascade initiated by 6BrCaQ, leading to apoptosis.

Mechanism of Action: Cell Cycle Arrest

In addition to inducing apoptosis, 6BrCaQ effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G2/M phase.[2][3]

G2/M Phase Arrest

The progression of the cell cycle is tightly regulated by cyclin-dependent kinases (CDKs) and their associated cyclins. Hsp90 is crucial for the stability of several of these key regulatory proteins, including CDK4.[2] By inhibiting Hsp90, 6BrCaQ leads to the degradation of client proteins like CDK4, which disrupts the normal progression of the cell cycle.[2][3] This disruption prevents cells from entering mitosis, causing them to accumulate in the G2/M phase.[2]

Quantitative Effects on Cell Cycle

Studies using liposomal 6BrCaQ on PC-3 prostate cancer cells have demonstrated its ability to induce a G2/M arrest.[2]

| Cell Line | Formulation | Key Effect | Affected Proteins | Source |

| PC-3 (Prostate) | Liposomal | G2/M cell cycle arrest | Hsp90, CDK4 (decreased expression) | [2][3] |

Cell Cycle Arrest Pathway Diagram

The diagram below outlines the mechanism by which 6BrCaQ induces G2/M cell cycle arrest.

Experimental Protocols

The investigation of 6BrCaQ's effects on apoptosis and cell cycle arrest relies on standard and well-validated molecular and cellular biology techniques.

Western Blotting for Apoptosis Markers

This technique is used to detect changes in the expression and cleavage of key apoptotic proteins.

-

Cell Lysis: Treat cultured cancer cells with 6BrCaQ for a specified time. Harvest and lyse the cells in a suitable buffer (e.g., RIPA buffer) to extract total protein.[5]

-

Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA or Bradford assay).[5]

-

SDS-PAGE and Transfer: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for target proteins (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Hsp90, CDK4).[6]

-

Detection: After washing, incubate the membrane with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[5]

Flow Cytometry for Cell Cycle Analysis

This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.[7]

-

Cell Preparation: Treat cells with 6BrCaQ, then harvest and wash them with phosphate-buffered saline (PBS).

-

Fixation: Fix the cells in cold 70% ethanol, adding it dropwise to the cell pellet while vortexing to prevent clumping. Cells can be stored at 4°C.[8][9]

-

Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cells in a staining solution containing propidium iodide (PI), a fluorescent DNA intercalating agent, and RNase A to eliminate RNA-related signals.[7][9]

-

Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.[7]

General Experimental Workflow Diagram

Conclusion

6BrCaQ demonstrates significant potential as an anti-cancer therapeutic agent through its targeted inhibition of Hsp90. This action sets off a cascade of events that are highly detrimental to cancer cell survival and proliferation. By inducing the degradation of critical oncoproteins, 6BrCaQ effectively triggers both intrinsic and extrinsic apoptotic pathways and imposes a G2/M cell cycle arrest. The comprehensive data gathered from multiple cancer cell lines underscore its robust mechanism of action. For drug development professionals, 6BrCaQ represents a promising lead compound whose efficacy may be further enhanced, for example, through novel delivery systems like liposomal encapsulation, to improve solubility and bioavailability.[2] Further preclinical and clinical investigations are warranted to fully explore its therapeutic utility.

References

- 1. Discovery and biological activity of 6BrCaQ as an inhibitor of the Hsp90 protein folding machinery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Formulation and in vitro efficacy of liposomes containing the Hsp90 inhibitor 6BrCaQ in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Western blot analysis of apoptotic signaling proteins [bio-protocol.org]

- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 7. Flow cytometry with PI staining | Abcam [abcam.com]

- 8. ucl.ac.uk [ucl.ac.uk]

- 9. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

The Molecular Targets of 6BrCaQ in Cancer Therapy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular targets of 6-bromo-3-((R)-1-(naphthalen-1-yl)ethylamino)quinolin-2(1H)-one (6BrCaQ), a promising anti-cancer agent. This document details its mechanism of action, summarizes key quantitative data, provides experimental protocols, and visualizes the associated signaling pathways.

Primary Molecular Target: Mitochondrial Hsp90 (TRAP1)

The principal molecular target of 6BrCaQ and its derivatives is the Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1) , a mitochondrial isoform of the 90-kilodalton heat shock protein (Hsp90).[1][2][3] Hsp90 is a molecular chaperone crucial for the conformational maturation, stability, and activity of a wide array of "client" proteins, many of which are critical for cancer cell proliferation, survival, and metastasis.[4] By targeting the mitochondrial Hsp90 machinery, 6BrCaQ disrupts mitochondrial homeostasis and triggers cancer cell death.[1][2]

Quantitative Data: Anti-proliferative Activity

| Cell Line | Cancer Type | GI50 (µM) |

| MDA-MB-231 | Breast Adenocarcinoma | 0.008 - 0.30 |

| HT-29 | Colorectal Adenocarcinoma | 0.008 - 0.30 |

| HCT-116 | Colorectal Carcinoma | 0.008 - 0.30 |

| K562 | Chronic Myelogenous Leukemia | 0.008 - 0.30 |

| PC-3 | Prostate Adenocarcinoma | 0.008 - 0.30 |

Table 1: Anti-proliferative activity (GI50) of 6BrCaQ-C10-TPP in various human cancer cell lines. Data extracted from multiple sources.[1][2][5]

Mechanism of Action and Affected Signaling Pathways

6BrCaQ exerts its anti-cancer effects through a multi-faceted mechanism centered on the inhibition of TRAP1/Hsp90. This leads to a cascade of downstream events, including the degradation of key oncogenic client proteins and the induction of programmed cell death.

Inhibition of TRAP1 and Degradation of Client Proteins

As an Hsp90 inhibitor, 6BrCaQ prevents the proper folding and stabilization of TRAP1's client proteins, marking them for proteasomal degradation. Key Hsp90 client proteins known to be downregulated by 6BrCaQ include:

-

HER2 (ErbB2): A receptor tyrosine kinase overexpressed in several cancers, particularly breast cancer.

-

Raf-1: A serine/threonine-specific protein kinase in the MAPK/ERK signaling pathway.

-

Cdk4: A cyclin-dependent kinase that plays a crucial role in cell cycle progression.

The degradation of these proteins disrupts critical cancer-promoting signaling pathways.

Caption: Inhibition of TRAP1 by 6BrCaQ leads to client protein degradation.

Induction of Apoptosis

6BrCaQ is a potent inducer of apoptosis, activating both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This is evidenced by the activation of initiator caspases (caspase-8 and caspase-9) and effector caspases (caspase-3 and caspase-7), ultimately leading to the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.

A key aspect of the intrinsic pathway induction is the disruption of the mitochondrial membrane potential and the regulation of the Bcl-2 family of proteins. 6BrCaQ has been shown to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax, thereby shifting the balance towards apoptosis.[6]

Caption: 6BrCaQ induces apoptosis via intrinsic and extrinsic pathways.

Involvement of Autophagy

There are indications that autophagy may also play a role in the cellular response to 6BrCaQ. Autophagy is a catabolic process involving the degradation of cellular components through the lysosomal machinery. The interplay between apoptosis and autophagy is complex and can be either synergistic or antagonistic depending on the cellular context. Further investigation is required to fully elucidate the role of autophagy in 6BrCaQ-mediated cell death.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of 6BrCaQ's molecular targets.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of 6BrCaQ on cancer cell lines and to calculate the IC50/GI50 values.

Materials:

-

Cancer cell lines (e.g., MDA-MB-231, HT-29)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

6BrCaQ stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of 6BrCaQ in complete culture medium.

-

Remove the overnight culture medium from the cells and add 100 µL of the 6BrCaQ dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50/GI50 value using appropriate software.

Western Blot Analysis for Hsp90 Client Protein Degradation

This protocol is used to assess the effect of 6BrCaQ on the protein levels of Hsp90 client proteins.

Materials:

-

Cancer cell lines

-

6BrCaQ

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (e.g., anti-HER2, anti-Raf-1, anti-Cdk4, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

-

Imaging system

Procedure:

-

Treat cells with various concentrations of 6BrCaQ for a specified time (e.g., 24 hours).

-

Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Use a loading control like GAPDH or β-actin to normalize the protein levels.

Caption: A typical workflow for Western blot analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the induction of apoptosis by 6BrCaQ.

Materials:

-

Cancer cell lines

-

6BrCaQ

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Treat cells with 6BrCaQ for the desired time.

-

Harvest the cells (including floating and adherent cells) and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Mitochondrial Membrane Potential Assay

This assay measures the disruption of the mitochondrial membrane potential (ΔΨm), an early event in apoptosis.

Materials:

-

Cancer cell lines

-

6BrCaQ

-

JC-1 or TMRE dye

-

Fluorescence microscope or flow cytometer

Procedure (using JC-1):

-

Treat cells with 6BrCaQ.

-

Incubate the cells with JC-1 dye according to the manufacturer's protocol.

-

In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.

-

Visualize the cells under a fluorescence microscope or quantify the red/green fluorescence ratio using a flow cytometer or plate reader. A decrease in the red/green ratio indicates a loss of mitochondrial membrane potential.

Conclusion

6BrCaQ is a promising anti-cancer agent that primarily targets the mitochondrial chaperone TRAP1. Its mechanism of action involves the disruption of mitochondrial function, degradation of key oncogenic proteins, and the potent induction of apoptosis. The quantitative data for its conjugates and the established mechanisms of action provide a strong rationale for its further development. The experimental protocols outlined in this guide offer a framework for researchers to investigate the intricate molecular details of 6BrCaQ and similar compounds in the pursuit of novel cancer therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and antiproliferative activity of 6BrCaQ-TPP conjugates for targeting the mitochondrial heat shock protein TRAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Preparation of 6BrCaQ Stock Solution for In-Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-4-(2-chlorophenyl)-3-(2-hydroxyethyl)quinazoline, hereafter referred to as 6BrCaQ, is a quinazoline derivative that has garnered significant interest in cancer research. It functions as a potent inhibitor of the Heat Shock Protein 90 (Hsp90) molecular chaperone, a key player in the folding and stability of numerous oncoproteins.[1][2] By disrupting the Hsp90 machinery, 6BrCaQ leads to the degradation of client proteins crucial for tumor cell survival and proliferation, ultimately inducing apoptosis.[1][2] Furthermore, 6BrCaQ has been identified as an inhibitor of the mitochondrial chaperone TRAP1.[3][4][5] This document provides detailed protocols for the preparation of 6BrCaQ stock solutions for use in various in-vitro assays, along with a summary of its biological activity and a diagram of its mechanism of action.

Data Presentation